Fostamatinib (disodium hexahydrate) Fostamatinib (disodium hexahydrate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20254254
InChI: InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2
SMILES:
Molecular Formula: C23H36FN6Na2O15P
Molecular Weight: 732.5 g/mol

Fostamatinib (disodium hexahydrate)

CAS No.:

Cat. No.: VC20254254

Molecular Formula: C23H36FN6Na2O15P

Molecular Weight: 732.5 g/mol

* For research use only. Not for human or veterinary use.

Fostamatinib (disodium hexahydrate) -

Specification

Molecular Formula C23H36FN6Na2O15P
Molecular Weight 732.5 g/mol
IUPAC Name disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate
Standard InChI InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2
Standard InChI Key ZQGJCHHKJNSPMS-UHFFFAOYSA-L
Canonical SMILES CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Fostamatinib disodium hexahydrate is a phosphate prodrug with the chemical name disodium (6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxo-pyrido[3,2-b] oxazin-4-yl)methyl phosphate hexahydrate. Its molecular formula is C23H24FN6Na2O9P6H2O\text{C}_{23}\text{H}_{24}\text{FN}_6\text{Na}_2\text{O}_9\text{P}·6\text{H}_2\text{O}, yielding a molecular weight of 732.52 g/mol . The compound exists as a white to off-white powder with distinct solubility characteristics: practically insoluble in pH 1.2 aqueous buffer, slightly soluble in water, and soluble in methanol .

The tablet formulation contains 100 mg or 150 mg of fostamatinib (equivalent to 126.2 mg or 189.3 mg of the disodium hexahydrate salt, respectively), complemented by excipients including mannitol (bulking agent), sodium bicarbonate (alkalinizing agent), and magnesium stearate (lubricant) . The film coating utilizes iron oxides for color differentiation, ensuring patient adherence through visual recognition .

Mechanism of Action and Pharmacodynamics

Fostamatinib exerts therapeutic effects through its active metabolite R406, generated via intestinal alkaline phosphatase-mediated cleavage . R406 inhibits SYK, a cytoplasmic tyrosine kinase critical for Fcγ receptor signaling in macrophages and B-cell receptor activation . This dual inhibition mechanism:

  • Reduces platelet destruction: By blocking Fcγ receptor-mediated phagocytosis of antibody-coated platelets

  • Modulates immune response: Through suppression of B-cell activation and autoantibody production

Pharmacodynamic studies demonstrate dose-dependent SYK inhibition, with ≥80% target engagement achieved at R406 plasma concentrations >250 ng/mL . A 28-day dosing regimen with 100 mg twice daily induced mean blood pressure increases of 2.93 mmHg (systolic) and 3.53 mmHg (diastolic) over placebo, necessitating cardiovascular monitoring .

Pharmacokinetic Profile

The pharmacokinetics of R406 following fostamatinib administration exhibit nonlinear characteristics due to saturation of intestinal alkaline phosphatase and enterocyte transport mechanisms . Key parameters include:

ParameterValue (±SD)Clinical Relevance
TmaxT_{\text{max}}1.5–4 hoursSupports twice-daily dosing
t1/2t_{1/2}15 ± 4.3 hoursEnables steady-state in 3–5 days
VdV_d256 ± 92 LExtensive tissue distribution
Protein binding98.3%Limited dialysis clearance potential

Table 1: Key pharmacokinetic parameters of R406

Food intake increases R406 exposure by 23% (AUC) and 15% (CmaxC_{\text{max}}), warranting consistent administration relative to meals . Hepatic metabolism predominates via CYP3A4 oxidation (70%) and UGT1A9 glucuronidation (30%), with fecal excretion accounting for 80% of elimination .

Clinical Efficacy in Immune Thrombocytopenia

The FDA approval (2018) and subsequent global registrations were supported by two Phase 3 trials (NCT02076399, NCT02076412) demonstrating durable platelet responses. Pooled analysis reveals:

The Japanese Phase 3 trial (n=34) showed 62% of fostamatinib-treated patients achieved stable platelet counts (≥50,000/μL) versus 12% placebo (p=0.003p = 0.003), confirming cross-population efficacy . Dose escalation from 100 mg to 150 mg BID rescued 36% of initial non-responders in U.S. trials .

Emerging Applications: Sickle Cell Disease and Beyond

The NIH/NHLBI-sponsored Phase 1 trial (NCT05169585) represents a paradigm shift in fostamatinib development. Initiated in January 2025, this dose-escalation study investigates SYK inhibition's potential to:

  • Reduce thrombo-inflammation via neutrophil extracellular trap suppression

  • Improve microvascular flow through decreased RBC adhesion

Preclinical data suggest SYK inhibition may attenuate ischemia-reperfusion injury in sickle cell crisis by 40–60%, providing mechanistic rationale for this trial . Concurrently, the ACTIV-4 Host Tissue Study (NCT04924660) explores fostamatinib's anti-inflammatory effects in COVID-19-related respiratory complications .

Future Directions and Development Pipeline

Ongoing clinical investigations position fostamatinib as a multifunctional therapeutic agent:

IndicationTrial PhaseMechanism TargetEnrollment Status
Warm AIHAPhase 3FcγRIII blockadeCompleted Q4 2024
COVID-19 ARDSPhase 2Macrophage cytokine suppressionData pending
IgA nephropathyPreclinicalMesangial cell modulationIND-enabling studies

Table 2: Expanded clinical development pipeline

The compound's unique ability to modulate both innate and adaptive immune responses continues to drive interest across autoimmune and inflammatory conditions.

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